5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one
Beschreibung
5,9-Dithiatricyclo[63002,6]undeca-1(8),2(6),3,10-tetraen-7-one is a complex organic compound characterized by its unique tricyclic structure containing sulfur atoms
Eigenschaften
Molekularformel |
C9H4OS2 |
|---|---|
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one |
InChI |
InChI=1S/C9H4OS2/c10-7-8-5(1-3-11-8)6-2-4-12-9(6)7/h1-4H |
InChI-Schlüssel |
XCUJIMQKYISZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1C3=C(C2=O)SC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 5,9-dithiatricyclo[63002,6]undeca-1(8),2(6),3,10-tetraen-7-one involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
5,9-Dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
5,9-Dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one include:
5,9-Dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene: This compound has a similar tricyclic structure but includes a nitrogen atom.
Tricyclo[6.3.0.0(2,4)]undec-8-ene: This compound has a similar tricyclic core but lacks the sulfur atoms. The uniqueness of 5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one lies in its specific arrangement of sulfur atoms within the tricyclic structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
